potassium;heptadecanoate

Surface Chemistry Formulation Science Colloid Science

Potassium heptadecanoate (CAS 17378-36-8) delivers formulation advantages unattainable with even-chain carboxylates. Its 17-carbon odd chain yields propionyl-CoA via β-oxidation—critical for anaplerotic pathway studies—while its CMC (~0.5–5 mM) and lower boiling point (298.5°C) versus potassium stearate enable low-temperature processing of heat-sensitive bioactives. This potassium salt's moderated water solubility supports sustained-release emulsions in agrochemical and pharmaceutical applications. Available in ≥95% purity with batch-specific CoA.

Molecular Formula C17H33KO2
Molecular Weight 308.5 g/mol
Cat. No. B7823284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepotassium;heptadecanoate
Molecular FormulaC17H33KO2
Molecular Weight308.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC(=O)[O-].[K+]
InChIInChI=1S/C17H34O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2-16H2,1H3,(H,18,19);/q;+1/p-1
InChIKeyPLNPAJUNRPFSDU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Heptadecanoate (CAS 17378-36-8) – Core Physicochemical Profile for Procurement and Research


Potassium heptadecanoate (CAS 17378-36-8), also known as potassium margarate, is the potassium salt of the odd-chain saturated fatty acid heptadecanoic acid (C17:0) [1]. This anionic surfactant belongs to the carboxylate class of fatty acid salts [2]. It appears as a white to off-white solid, with a molecular weight of 308.54 g/mol, a density of 0.89 g/cm³, and a boiling point of 298.5°C at 760 mmHg . Its amphiphilic structure—comprising a long hydrophobic C17 hydrocarbon chain and a hydrophilic carboxylate head group—confers surface activity and the ability to form micelles in aqueous solutions, making it suitable for use as a surfactant, emulsifier, and stabilizing agent across industrial and research settings .

Why Potassium Heptadecanoate Cannot Be Interchanged with Generic Fatty Acid Potassium or Sodium Salts


Although potassium heptadecanoate shares functional group and cation characteristics with other fatty acid carboxylates (e.g., potassium stearate, potassium palmitate, sodium heptadecanoate), its specific 17‑carbon odd‑chain length confers a unique combination of physicochemical and metabolic properties [1]. Unlike even‑chain analogs (C16, C18), its odd‑chain structure influences micellization thermodynamics, solubility, and metabolic fate—potentially generating propionyl‑CoA upon β‑oxidation rather than solely acetyl‑CoA [2]. Similarly, substitution of the potassium counterion for sodium alters water solubility and CMC, impacting formulation performance . Therefore, direct substitution without empirical validation risks altering critical formulation attributes such as surface tension, emulsification efficiency, and metabolic compatibility.

Quantitative Differentiation of Potassium Heptadecanoate Against Close Analogs


Odd vs. Even Chain Length: Critical Micelle Concentration (CMC) Behavior

The critical micelle concentration (CMC) of fatty acid salts systematically decreases with increasing alkyl chain length. Based on established linear free-energy relationships for potassium carboxylates, the log(CMC) scales linearly with carbon number [1]. Extrapolating from reported values for potassium octanoate (C8, CMC ~350 mM) and decanoate (C10, CMC ~100 mM) at 25°C, the predicted CMC for potassium heptadecanoate (C17) falls in the range of 0.5–5 mM [2]. This positions its micellization behavior between potassium palmitate (C16, CMC ~2–6 mM) and potassium stearate (C18, CMC ~0.5–2 mM) . This intermediate CMC value is crucial for applications requiring controlled surfactant availability, such as in templated material synthesis or triggered release systems.

Surface Chemistry Formulation Science Colloid Science

Density and Volatility: Quantified Differences from Potassium Stearate

Direct comparison of physical properties reveals quantifiable differences between potassium heptadecanoate and the widely used industrial analog potassium stearate (C18). Potassium heptadecanoate exhibits a density of 0.89 g/cm³, whereas potassium stearate is significantly denser at 1.12 g/cm³—a 26% difference [1]. Moreover, the boiling point of potassium heptadecanoate (298.5°C at 760 mmHg) is approximately 60°C lower than that of potassium stearate (359.4°C at 760 mmHg) . This reduced thermal stability can be advantageous in processes where lower processing temperatures are desired to protect heat-sensitive co-formulants.

Material Science Process Engineering Quality Control

Counterion Impact: Potassium vs. Sodium Heptadecanoate Solubility

The choice of counterion significantly impacts the aqueous solubility of fatty acid salts. Sodium heptadecanoate exhibits higher water solubility compared to its potassium counterpart . This difference stems from the smaller ionic radius and higher charge density of the sodium ion, which promotes stronger hydration [1]. Quantitatively, potassium heptadecanoate has an estimated water solubility of 8.48 mg/L at 25°C, while sodium heptadecanoate is reported to be more soluble [2]. This solubility differential influences the ease of formulation in aqueous systems and the rate of dissolution in end-use applications.

Formulation Chemistry Pharmaceutical Excipients Solubility Science

Optimal Application Scenarios for Potassium Heptadecanoate Based on Empirical Differentiation


Biochemical Research as a Metabolic Tracer and Standard

The unique odd‑chain structure of potassium heptadecanoate makes it an ideal internal standard and biomarker in metabolomics and nutritional studies. Because heptadecanoic acid (C17:0) is a trace component of ruminant milk and meat fat, its potassium salt can be used to calibrate analytical methods for fatty acid profiling in complex biological matrices [1]. Its distinct chromatographic retention time and mass spectral signature relative to abundant even‑chain fatty acids (e.g., palmitic acid C16:0, stearic acid C18:0) provide a reliable reference point for quantification, eliminating interference from endogenous analytes .

Surfactant Systems Requiring Intermediate CMC and Thermal Lability

Potassium heptadecanoate's predicted CMC (0.5–5 mM) positions it between potassium palmitate and potassium stearate, offering a tunable micellization threshold for applications requiring controlled surfactant availability [2]. Its lower boiling point (298.5°C) compared to potassium stearate (359.4°C) makes it advantageous in formulations where lower processing temperatures are mandated—for example, in the manufacture of heat‑sensitive bioactive emulsions, personal care products, or certain polymer synthesis processes [3]. This thermal profile can reduce energy consumption and preserve the integrity of thermolabile co‑ingredients.

Model Compound for Odd‑Chain Fatty Acid Metabolism Studies

In cell biology and biochemistry, potassium heptadecanoate serves as a soluble, bioavailable source of the odd‑chain fatty acid heptadecanoic acid. Its metabolism via β‑oxidation yields propionyl‑CoA, which can enter the tricarboxylic acid (TCA) cycle via succinyl‑CoA, distinguishing it from even‑chain fatty acids that produce only acetyl‑CoA [4]. This metabolic divergence is valuable for investigating anaplerotic pathways, mitochondrial function, and the effects of odd‑chain fatty acids on cellular energy metabolism. The potassium salt form ensures adequate solubility in aqueous culture media or buffer systems .

Specialized Emulsifier with Defined Counterion Properties

Compared to sodium heptadecanoate, the potassium salt exhibits lower water solubility, which can be exploited in formulations where controlled or sustained release of the surfactant is desired . For example, in certain agrochemical or pharmaceutical preparations, slower dissolution of the emulsifier can prolong the stability of oil‑in‑water emulsions or modulate the release of encapsulated actives. Furthermore, the potassium ion may offer specific compatibility advantages in cell culture media or physiological buffers where sodium ion concentrations must be carefully controlled [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for potassium;heptadecanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.